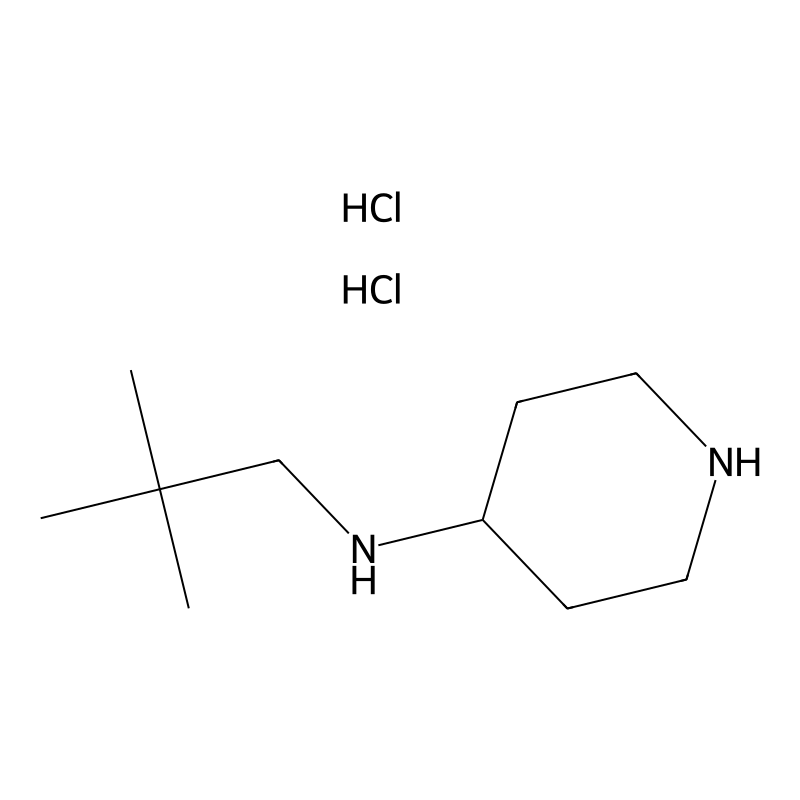N-Neopentylpiperidine-4-amine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
N-Neopentylpiperidine-4-amine dihydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 243.22 g/mol. This compound is categorized as a piperidine derivative, characterized by the presence of a neopentyl group attached to the nitrogen atom in the piperidine ring. It is primarily utilized in scientific research due to its unique structural properties, which allow for various applications in organic synthesis and medicinal chemistry .
- Alkylation Reactions: The amine group can react with alkyl halides to form more complex amines.
- Acylation Reactions: The nitrogen atom can be acylated, leading to the formation of amides.
- Hydrochloride Salt Formation: As indicated by its name, it exists as a dihydrochloride salt, which enhances its solubility in water and stability for storage and handling.
These reactions are essential for synthesizing other compounds or modifying existing ones in laboratory settings.
The synthesis of N-Neopentylpiperidine-4-amine dihydrochloride typically involves the following steps:
- Formation of Neopentylpiperidine: The initial step often includes the reaction of neopentyl bromide with piperidine to form N-neopentylpiperidine.
- Amine Formation: The resulting compound can then be treated with hydrochloric acid to form the dihydrochloride salt.
- Purification: The final product is usually purified through recrystallization or chromatography methods to ensure high purity levels suitable for research applications .
- Structure: Features a branched alkane instead of neopentyl.
- Activity: Explored for central nervous system effects.
Uniqueness of N-Neopentylpiperidine-4-amine Dihydrochloride
The unique feature of N-Neopentylpiperidine-4-amine dihydrochloride lies in its neopentyl substituent, which may confer distinct steric and electronic properties compared to other piperidine derivatives. These characteristics could influence its reactivity and biological activity, making it a subject of interest for further exploration in medicinal chemistry and drug development .
Several compounds share structural similarities with N-Neopentylpiperidine-4-amine dihydrochloride, including:
- N-Methyl-N-phenylpiperidin-4-amine dihydrochloride
- Structure: Contains a methyl group instead of neopentyl.
- Biological Activity: Known for its interactions with opioid receptors.
- N-Phenylpiperidin-4-amine
- Structure: Lacks the neopentyl group; contains a phenyl group.








